2-benzamido-N,4,5-trimethylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-benzamido-N,4,5-trimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-9-10(2)20-15(12(9)14(19)16-3)17-13(18)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWECYYGUCYUMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Benzamido Group: The benzamido group can be introduced through an amidation reaction, where benzoyl chloride reacts with the amine group on the thiophene ring in the presence of a base such as triethylamine.
Addition of the Carboxamide Group: The carboxamide group can be added by reacting the thiophene derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
Overview
2-benzamido-N,4,5-trimethylthiophene-3-carboxamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure allows for diverse applications, particularly in the development of pharmaceuticals and as a tool for biological studies.
Medicinal Chemistry
Anti-inflammatory Properties
The compound has been studied as a potential selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. Research indicates that derivatives of this compound exhibit potent COX-2 inhibition with IC50 values ranging from 0.29 to 3.3 µM, showcasing its potential as an anti-inflammatory agent . This property is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Anticancer Activity
There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may inhibit certain cancer cell lines by modulating specific molecular pathways involved in cell proliferation and apoptosis. This makes it a candidate for further investigation in cancer therapeutics.
Biological Research
Enzyme Inhibition Studies
The compound has been utilized to study its interactions with biological macromolecules, particularly enzymes. It has shown potential in inhibiting enzymes that play roles in various metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.
Molecular Mechanisms
Investigations into the molecular mechanisms of action reveal that this compound may alter the activity of specific enzymes involved in inflammatory responses. This interaction could provide insights into the development of drugs targeting inflammatory diseases .
Industrial Applications
Synthesis of Fine Chemicals
In an industrial context, this compound serves as an intermediate in the synthesis of specialized materials and fine chemicals. Its unique thiophene structure allows for modifications that can lead to new compounds with desirable properties for various applications in materials science.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-benzamido-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Modifications
The saturation state of the thiophene ring significantly impacts physicochemical properties:
*Note: The molecular formula for the target compound is inferred from BF26314 (), which shares the N,4,5-trimethylthiophene-3-carboxamide backbone but differs in the benzamido substituent.
Key Observations :
Substituent Variations
Benzamido Group Modifications
The benzamido group at position 2 is a critical pharmacophore. Variations include:
Key Observations :
- Ethylsulfanyl (BF26314) increases metabolic stability due to sulfur’s resistance to oxidative degradation .
- Dioxopyrrolidinyl groups () may enhance solubility but introduce steric hindrance .
Carboxamide Group Modifications
The N-methylation pattern influences solubility and bioavailability:
Key Observations :
- Aryl substituents (e.g., -N-Ph in ) may enhance target affinity but increase molecular weight and logP .
Biological Activity
2-benzamido-N,4,5-trimethylthiophene-3-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : The thiophene ring is synthesized through the Gewald reaction, which combines sulfur with an α-methylene carbonyl compound and an α-cyano ester.
- Introduction of the Benzamido Group : This is achieved via an amidation reaction where benzoyl chloride reacts with the amine group on the thiophene ring in the presence of a base like triethylamine.
- Addition of the Carboxamide Group : The carboxamide group is introduced by reacting the thiophene derivative with an appropriate amine under controlled conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve inhibition of specific bacterial enzymes or disruption of cell wall synthesis .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of several cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of protein kinases and other enzymes involved in cell signaling pathways.
- Apoptosis Induction : Evidence suggests it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide | Structure | Anticancer | Similar apoptosis-inducing properties |
| 2-(4-(tert-butyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide | Structure | Antimicrobial | Enhanced activity due to tert-butyl substitution |
The unique substitution pattern on the thiophene ring in this compound contributes to its distinct biological properties compared to other benzamido derivatives .
Case Studies
Recent studies have highlighted specific case evaluations:
- Antibacterial Efficacy : A study reported that this compound showed high binding affinity to β-lactamase enzymes in resistant E. coli strains. This suggests potential as a novel β-lactamase inhibitor .
- Anticancer Potential : In a series of experiments involving various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
